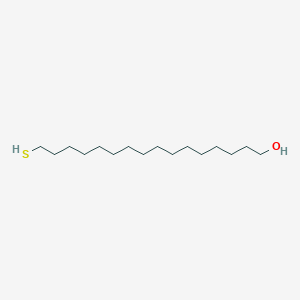
16-Mercapto-1-hexadecanol
Übersicht
Beschreibung
16-Mercapto-1-hexadecanol is a research chemical used in the formation and structural characterization of a series of polyfunctional organic monolayers .
Synthesis Analysis
16-Mercapto-1-hexadecanol is a lipid. It is a component of human serum, and has been shown to be generated in the liver by hydrolysis of 16-hydroxylated cholesterol .Molecular Structure Analysis
16-Mercapto-1-hexadecanol contains a total of 51 bonds; 17 non-H bonds, 15 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 1 thiol .Chemical Reactions Analysis
16-Mercapto-1-hexadecanol is used in the formation and structural characterization of a self-consistent series of polyfunctional organic monolayers .Physical And Chemical Properties Analysis
16-Mercapto-1-hexadecanol has a boiling point of 382.4±15.0 °C and a density of 0.902±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Formation of Self-Assembled Monolayers on Metal Substrates : 16-Mercapto-1-hexadecanol is used as a precursor for forming self-assembled monolayers (SAMs) on metal substrates. These monolayers are characterized by various spectroscopic techniques to understand their chemical composition and structure (Angelova, Kostova, Hinrichs, & Tsankov, 2005).
Surface Characterization and Kinetics : Research has focused on characterizing the film structure, surface wetting properties, and kinetics of self-assembly of 16-Mercapto-1-hexadecanol on gold surfaces. This provides insights into the molecular alignment and phase transitions of the monolayer during formation (Pan, Belu, & Ratner, 1999).
Surface Derivatization for Biomaterials : Studies have investigated the derivatization of hydroxyl-terminated SAMs of 16-Mercapto-1-hexadecanol for biomaterial applications. Techniques like FTIR, XPS, and TOF-SIMS were used to explore the reaction kinetics and surface modification mechanisms (Pan, Castner, & Ratner, 1998).
Detection of Copper(II) Ions : A method utilizing 16-Mercaptohexadecanoic acid (a derivative of 16-Mercapto-1-hexadecanol) capped CdSe quantum dots for ultrasensitive copper(II) detection has been developed. This approach demonstrates potential for rapid and reliable detection in mixed-ion solutions and physiological fluids (Chan et al., 2010).
Biosensor Applications : The compound has been used to synthesize glycosides for biosensor applications, particularly in the detection of proteins that bind to immobilized oligosaccharide epitopes (Kitov, Railton, & Bundle, 1998).
Electroless Plating : Research into bottom-up electroless copper plating has incorporated 16-Mercapto-hexadecanoic acid to understand the role of alkyl chain length and the diffusion coefficient of inhibitor molecules in the plating process (Wang et al., 2006).
Safety And Hazards
The safety data sheet for 16-Mercapto-1-hexadecanol indicates that vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating .
Relevant Papers The relevant papers for 16-Mercapto-1-hexadecanol include a paper from the Journal of Organic Chemistry and another from the Bulletin de La Societe .
Eigenschaften
IUPAC Name |
16-sulfanylhexadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34OS/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUQGBJWKWOITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCS)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396084 | |
| Record name | 16-sulfanylhexadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-Mercapto-1-hexadecanol | |
CAS RN |
114896-32-1 | |
| Record name | 16-sulfanylhexadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

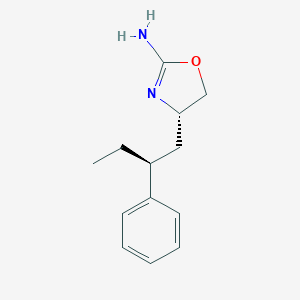
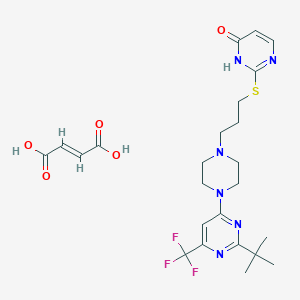
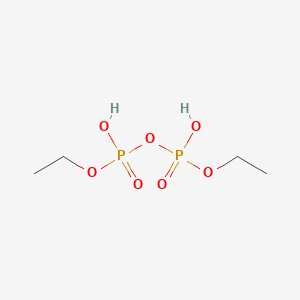
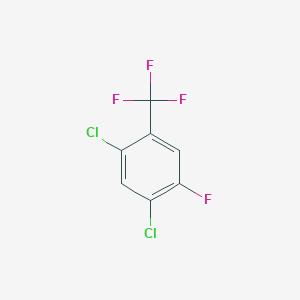
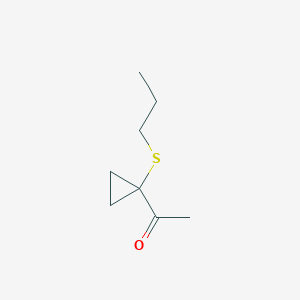
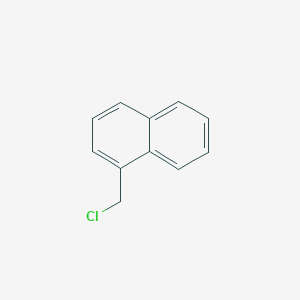
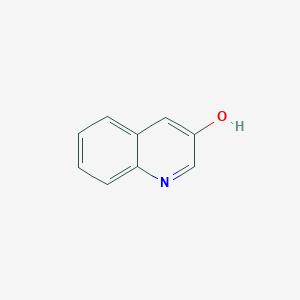
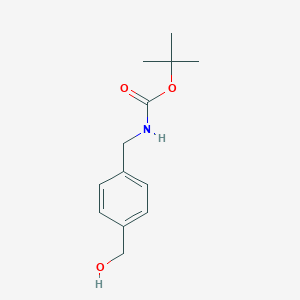
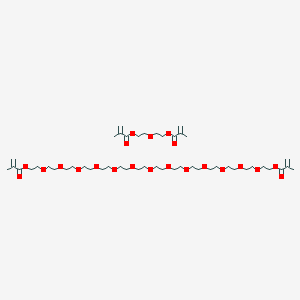
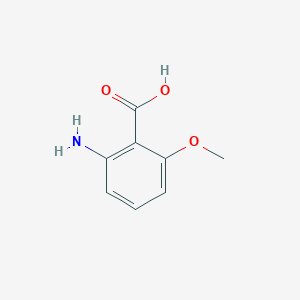
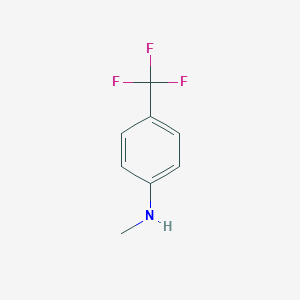
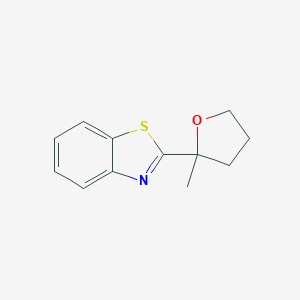
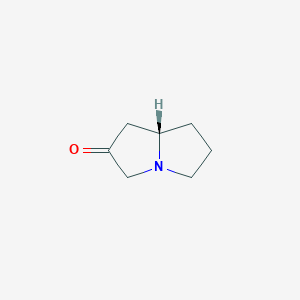
![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)